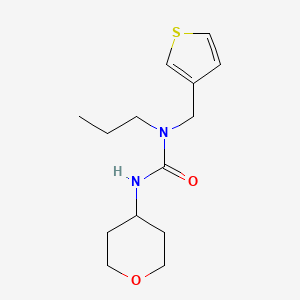

1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea

CAS No.: 2034440-85-0

Cat. No.: VC4172420

Molecular Formula: C14H22N2O2S

Molecular Weight: 282.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034440-85-0 |

|---|---|

| Molecular Formula | C14H22N2O2S |

| Molecular Weight | 282.4 |

| IUPAC Name | 3-(oxan-4-yl)-1-propyl-1-(thiophen-3-ylmethyl)urea |

| Standard InChI | InChI=1S/C14H22N2O2S/c1-2-6-16(10-12-5-9-19-11-12)14(17)15-13-3-7-18-8-4-13/h5,9,11,13H,2-4,6-8,10H2,1H3,(H,15,17) |

| Standard InChI Key | OZVICZRGOTUCOF-UHFFFAOYSA-N |

| SMILES | CCCN(CC1=CSC=C1)C(=O)NC2CCOCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct moieties:

-

Urea backbone: A carbonyl group flanked by two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.

-

Tetrahydropyran (THP) ring: A six-membered oxygen-containing heterocycle contributing to conformational rigidity and lipophilicity.

-

Thiophen-3-ylmethyl group: A sulfur-containing aromatic ring linked via a methylene spacer, potentially enhancing electronic interactions .

The IUPAC name, 3-(oxan-4-yl)-1-propyl-1-(thiophen-3-ylmethyl)urea, reflects this arrangement . The SMILES notation CCCN(CC1=CSC=C1)C(=O)NC2CCOCC2 and InChIKey OZVICZRGOTUCOF-UHFFFAOYSA-N provide unambiguous structural identifiers .

Table 1: Molecular Identity Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2034440-85-0 | |

| Molecular Formula | C₁₄H₂₂N₂O₂S | |

| Molecular Weight | 282.40 g/mol | |

| XLogP3-AA (Lipophilicity) | 2 |

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | THP Ring Formation | Acid-catalyzed cyclization |

| 2 | Thiophene Functionalization | Br₂, FeBr₃; CH₂MgBr |

| 3 | Urea Coupling | PhNCO, Base, RT |

Physicochemical Properties

Experimental and Predicted Data

-

Lipophilicity (XLogP3-AA = 2): Indicates moderate hydrophobicity, suitable for blood-brain barrier penetration .

-

Rotatable Bonds (5): Suggests conformational flexibility, potentially affecting target binding .

-

Hydrogen Bond Donors/Acceptors (1/3): Favors solubility in polar solvents and protein interactions .

Future Research Directions

Priority Investigations

-

Target Identification: High-throughput screening against kinase or protease libraries.

-

ADMET Profiling: Assessing absorption, distribution, and toxicity in vitro.

-

Synthetic Optimization: Improving yield and purity via catalyst screening (e.g., Pd-mediated couplings).

Clinical Translation Challenges

-

Bioavailability: The compound’s logP may necessitate prodrug strategies for aqueous solubility.

-

Metabolic Stability: Cytochrome P450 interactions must be evaluated to prevent rapid clearance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume